molecular formula C6H7ClFN3 B3087989 4-Fluoropicolinimidamide hydrochloride CAS No. 1179362-17-4

4-Fluoropicolinimidamide hydrochloride

Cat. No. B3087989
CAS RN: 1179362-17-4
M. Wt: 175.59 g/mol
InChI Key: QAQHIPSVHGDEAD-UHFFFAOYSA-N
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Description

4-Fluoropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClFN3 and a molecular weight of 175.5900 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 4-Fluoropicolinimidamide hydrochloride and similar compounds involves methods such as the Schiemann reaction . The Schiemann reaction is widely used in the synthesis of fluorine-containing aromatic compounds . Data on the synthesis of derivatives of 2-, 4(5)-fluoroimidazoles, 4,5-difluoroimidazoles, and important natural compounds (L-histidine and histamine) fluorinated in the imidazole ring from derivatives of imidazole-4(5)-carboxylic acid, 2-amino-, and 4(5)-nitroimidazoles by this method were reviewed .


Molecular Structure Analysis

The molecular structure of 4-Fluoropicolinimidamide hydrochloride can be found in various databases . The compound has a molecular formula of C6H7ClFN3 and a molecular weight of 175.59 .


Physical And Chemical Properties Analysis

4-Fluoropicolinimidamide hydrochloride has physical and chemical properties such as a specific molecular formula, molecular weight, and potentially a specific melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Characterization

4-Fluoropicolinimidamide hydrochloride is a chemical of interest in the synthesis and characterization of various compounds for scientific research applications. For instance, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, leading to compounds with significant antibacterial and anti-TB activity (Mamatha S.V et al., 2019). This compound has shown remarkable anti-TB activity and superior antimicrobial activity, indicating its potential for developing new pharmaceuticals.

Cellular Imaging Applications

Fluorescent alkynyl-naphthalimide fluorophores synthesized incorporating 4-substituted 1,8-naphthalimide core have been explored for cellular imaging applications. These compounds exhibit fluorescence in the visible region and have been investigated for their cytotoxicity across various cell lines, demonstrating their potential as cell imaging agents (Emily E. Langdon-Jones et al., 2015).

Antimalarial Activity

The development of novel antimalarial compounds is another research application of related chemistry. A study on amodiaquine analogues, where the 4'-hydroxy group is replaced with fluorine or chlorine, highlights the potential for developing compounds with potent activity against both chloroquine-sensitive and resistant parasites (P. O’Neill et al., 2009).

Fluorescence Microscopy

4-Morpholinoscriptaid (4MS) has been demonstrated as a fluorescent histone deacetylase (HDAC) inhibitor for cellular imaging, showcasing the utility of fluorinated compounds in fluorescence microscopy studies (Cassandra L. Fleming et al., 2015).

PET Radioligand for Brain Imaging

In the domain of positron emission tomography (PET) imaging, fluorinated ligands have been synthesized for the imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This includes the development of an 18F-labeled mGlu4 radioligand, which could facilitate future human studies for brain imaging (Kun-Eek Kil et al., 2014).

Novel Arylpicolinate Herbicide

Research on new arylpicolinate herbicides for aquatic weed management has shown the sensitivity of aquatic plants to these compounds, indicating their potential use in rice and aquatic weed management (M. Netherland et al., 2016).

Safety and Hazards

The safety data sheet for 4-Fluoropicolinimidamide hydrochloride indicates that it has an acute toxicity, oral (Category 4), H302, and can cause skin corrosion/irritation (Category 2) .

Future Directions

The future directions of 4-Fluoropicolinimidamide hydrochloride and similar compounds involve further exploration of the unique properties of fluorine in bioactive molecules . The presence of fluorine in all products is receiving critical scrutiny due to environmental concerns regarding persistent chemicals .

properties

IUPAC Name

4-fluoropyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQHIPSVHGDEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704284
Record name 4-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropicolinimidamide hydrochloride

CAS RN

1179362-17-4
Record name 2-Pyridinecarboximidamide, 4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179362-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoropyridine-2-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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